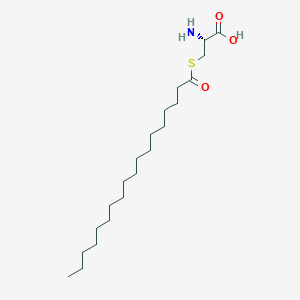

S-Stearoyl cysteine

Description

Properties

CAS No. |

114507-36-7 |

|---|---|

Molecular Formula |

C21H41NO3S |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(2R)-2-amino-3-octadecanoylsulfanylpropanoic acid |

InChI |

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)26-18-19(22)21(24)25/h19H,2-18,22H2,1H3,(H,24,25)/t19-/m0/s1 |

InChI Key |

DAQRUMCNDJQHQM-IBGZPJMESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |

Origin of Product |

United States |

Mechanistic Insights into S Stearoylation Processes

Enzymatic Catalysis of S-Stearoylation

The primary enzymatic machinery responsible for catalyzing S-stearoylation belongs to the DHHC (Asp-His-His-Cys) family of protein S-acyltransferases. These integral membrane enzymes orchestrate the transfer of a stearoyl group from a donor molecule, typically stearoyl-CoA, to a target cysteine residue on a substrate protein.

Role of DHHC Protein S-Acyltransferases in Cysteine Modification

DHHC protein S-acyltransferases (PATs) are a large and conserved family of enzymes, with 23 members identified in humans, that mediate the S-acylation of a vast array of proteins. nih.govportlandpress.com These enzymes are characterized by a highly conserved ~50 amino acid cysteine-rich domain (CRD) that contains the catalytic DHHC motif. portlandpress.com The modification of proteins with fatty acids like stearic acid increases their hydrophobicity, which can influence their membrane association, subcellular trafficking, stability, and interactions with other proteins. ontosight.ai For instance, the S-stearoylation of the influenza virus hemagglutinin, catalyzed by DHHC enzymes, is essential for the virus's replication cycle. nih.gov Similarly, the stearoylation of the core planar cell polarity (PCP) protein Vangl2 is crucial for its proper localization and function in cell signaling. pnas.org

Substrate Specificity and Selectivity of DHHC Enzymes for Stearoyl-CoA

While the term "palmitoylation" is often used interchangeably with S-acylation due to the prevalence of palmitate (a 16-carbon fatty acid), DHHC enzymes can utilize a range of fatty acyl-CoAs, including stearoyl-CoA. portlandpress.comnih.gov The selectivity for the fatty acyl-CoA substrate varies significantly among different DHHC enzymes. nih.govnih.gov

Pioneering in vitro studies demonstrated a notable difference in acyl-CoA preference between DHHC2 and DHHC3. nih.govroyalsocietypublishing.org DHHC2 was found to be more promiscuous, efficiently transferring acyl chains of 14 carbons and longer, including stearate (B1226849). nih.gov In contrast, the activity of DHHC3 was significantly reduced with acyl-CoAs longer than 16 carbons, showing a clear preference against stearoyl-CoA. nih.gov This selectivity is determined at the initial autoacylation step of the enzyme. portlandpress.comnih.gov

The structural basis for this selectivity lies within a hydrophobic cavity formed by the transmembrane domains (TMDs) of the DHHC enzyme, which accommodates the acyl chain. royalsocietypublishing.orgnih.gov The specific amino acid residues lining this cavity dictate the preference for acyl-CoA chain length. For example, in DHHC20, a Tyr181-Ser29 hydrogen bond at the end of the cavity restricts the space, favoring palmitoyl-CoA. royalsocietypublishing.orgnih.gov Mutating the tyrosine to a less bulky alanine (B10760859) allows the enzyme to better accommodate the longer stearoyl-CoA. royalsocietypublishing.orgnih.gov Conversely, the presence of bulkier residues, such as an isoleucine in the third transmembrane domain of DHHC3, is thought to impede the binding of longer acyl chains like stearate, explaining its preference for shorter chains. nih.gov

| DHHC Enzyme | Selectivity for Stearoyl-CoA (C18:0) | Key Structural Determinants |

|---|---|---|

| DHHC2 | Efficiently utilizes stearoyl-CoA and other long-chain acyl-CoAs. nih.gov | More promiscuous active site capable of accommodating longer acyl chains. nih.gov |

| DHHC3 | Greatly reduced activity with stearoyl-CoA compared to palmitoyl-CoA. nih.gov | A bulkier isoleucine residue in the transmembrane domain restricts the binding of longer acyl chains. nih.gov |

| DHHC7 | Prefers longer chain acyl-CoAs, including stearoyl-CoA (C18:0). royalsocietypublishing.org | A less bulky serine residue corresponding to the isoleucine in DHHC3 allows for the accommodation of longer chains. royalsocietypublishing.org |

| DHHC20 | Shows a preference for palmitoyl-CoA but can be engineered to prefer stearoyl-CoA by mutating key residues. royalsocietypublishing.orgnih.gov | A Tyr181-Ser29 hydrogen bond limits the cavity size; mutating Tyr181 to alanine increases preference for stearoyl-CoA. royalsocietypublishing.orgnih.gov |

Autocatalytic S-Acylation of DHHC Enzymes

The term "autoacylation" in the context of DHHC enzymes primarily refers to the formation of the catalytic acyl-enzyme intermediate in the ping-pong mechanism. tandfonline.com Mass spectrometric analysis has confirmed that the cysteine residue within the DHHC motif is indeed the site of this acylation. portlandpress.com This autoacylation is a critical and obligatory step for the subsequent transfer of the fatty acid to the substrate protein in the canonical ping-pong mechanism. portlandpress.commdpi.com The rate and extent of this autoacylation are dependent on the specific DHHC enzyme and the acyl-CoA being used; for instance, the autoacylation of DHHC3 with stearoyl-CoA is slower than with palmitoyl-CoA, which contributes to its substrate specificity. nih.gov

Non-Enzymatic Pathways of S-Fatty Acylation

While enzymatic catalysis by DHHC proteins is the primary mechanism for S-acylation in cells, the formation of S-stearoyl cysteine can also occur through non-enzymatic pathways under certain conditions.

Direct Nucleophilic Attack by Cysteine Thiol Groups on Fatty Acyl-CoAs

S-acylation can occur spontaneously through the direct nucleophilic attack of a cysteine's thiol group on the thioester bond of a fatty acyl-CoA molecule, such as stearoyl-CoA. nih.govlibretexts.org The reactivity of the cysteine thiol is highly dependent on its local microenvironment, which influences its pKa. nih.gov Deprotonation of the thiol (R-SH) to the more nucleophilic thiolate anion (R-S⁻) significantly enhances its reactivity towards the electrophilic carbonyl carbon of the acyl-CoA's thioester bond. nih.govnih.gov Although the intracellular concentration of free fatty acyl-CoAs is generally low, factors that locally increase their concentration or the reactivity of a specific cysteine thiol could facilitate this non-enzymatic reaction. nih.gov However, this spontaneous reaction is generally considered less specific than enzymatic acylation and would likely reflect the relative concentrations of different acyl-CoAs in the cellular environment. nih.gov

Influence of Cellular Fatty Acyl-CoA Concentrations on Non-Enzymatic Modification

The non-enzymatic modification of proteins via S-stearoylation is a direct chemical event involving the nucleophilic attack of a cysteine thiol group on the thioester moiety of stearoyl-CoA. rsc.orgnih.gov This process, also termed auto-S-fatty acylation, is fundamentally dependent on the intracellular concentration of the acyl-CoA donor. While initially it was suggested that non-enzymatic acylation might be a rare event under normal physiological conditions due to presumed low levels of free fatty acyl-CoAs, emerging evidence indicates that this modification is significantly influenced by the metabolic state of the cell, which dictates the local abundance of these lipid donors. rsc.orgnih.govportlandpress.com

The rate and extent of non-enzymatic S-stearoylation are directly coupled to the available pool of stearoyl-CoA. Fluctuations in cellular metabolism, such as those occurring during fed versus fasted states, can alter the concentrations of various fatty acyl-CoAs, thereby modulating the landscape of protein acylation. rsc.org For instance, in cellular compartments like the mitochondria, the concentration of acyl-CoAs can be particularly high, reaching millimolar ranges, which, combined with an alkaline environment (pH ≈ 8.0), creates conditions highly favorable for non-enzymatic acylation of reactive cysteine residues. nih.govfrontiersin.org

Detailed Research Findings

While direct kinetic data for the non-enzymatic reaction of stearoyl-CoA with cysteine is not extensively documented in dedicated tables, the principle of concentration dependence is well-established. Research on related processes provides insight into the concentrations at which stearoyl-CoA is biologically active and can participate in such reactions. For example, studies on enzyme kinetics and inhibition demonstrate that stearoyl-CoA exerts biological effects at micromolar concentrations.

One study investigating the inhibition of human lipoxygenase isozymes by various acyl-CoAs found that stearoyl-CoA exhibited significant inhibitory activity, implying its availability and reactivity within the cellular milieu. nih.gov The half-maximal inhibitory concentration (IC₅₀) values indicate the concentrations at which stearoyl-CoA effectively interacts with proteins.

| Enzyme | IC₅₀ Value of Stearoyl-CoA (µM) |

|---|---|

| h15-LOX-1 | 4.2 ± 0.6 |

| h15-LOX-2 | 7.6 ± 1.0 |

Furthermore, kinetic studies of the enzyme long-chain acyl-CoA dehydrogenase (LCAD) reveal its efficiency in processing stearoyl-CoA. Although this is an enzymatic reaction, the kinetic parameters provide a reference for the concentration range in which stearoyl-CoA is recognized and utilized as a substrate within the cell.

| Parameter | Value for Stearoyl-CoA |

|---|---|

| Kₘ (µM) | 19.7 |

| Vₘₐₓ (nmol/min/mg) | Value is approximately twice that of palmitoyl-CoA |

Some proteins have shown a preference for specific fatty acyl-CoAs in non-enzymatic modifications. Notably, the transcription factor RFX3 has been observed to undergo auto-S-fatty acylation in vitro, with a preference for the 18-carbon stearoyl group over other fatty acyl chains. rsc.orgnih.gov This reaction occurs at physiologically relevant concentrations, supporting the hypothesis that non-enzymatic S-stearoylation is a regulated process influenced by both protein structure and substrate availability. rsc.org The abundance of protein acylation is, therefore, largely a reflection of the local acyl-CoA concentrations, acting as a sensor for the metabolic state of the cell. portlandpress.com

Metabolic Landscape and Regulatory Networks Involving S Stearoyl Cysteine

Interconnections between Cysteine Metabolism and Lipid Homeostasis

The relationship between cysteine and lipid metabolism is multifaceted, involving direct and indirect regulatory mechanisms that influence cellular signaling and metabolic flux. Understanding these connections is vital for elucidating the roles of lipidated amino acids like S-stearoyl cysteine in cellular processes.

Endogenous Biosynthesis of Cysteine and its Metabolic Precursors

Cysteine is classified as a semi-essential amino acid because it can be synthesized endogenously, provided there is an adequate supply of its own precursors. wikipedia.org In mammals, the primary pathway for de novo cysteine synthesis is the transsulfuration pathway . nih.govmdpi.com This pathway facilitates the conversion of the essential amino acid methionine into cysteine.

The process begins with the conversion of methionine to S-adenosylmethionine (SAM), which then donates a methyl group in various methylation reactions, yielding S-adenosylhomocysteine (SAH). wikipedia.orgnih.gov SAH is subsequently hydrolyzed to homocysteine. wikipedia.orgmdpi.com The first committed step of the transsulfuration pathway involves the condensation of homocysteine with serine, a reaction catalyzed by the enzyme cystathionine (B15957) β-synthase (CBS) , to form cystathionine. wikipedia.orgnih.govmdpi.com In the final step, cystathionine γ-lyase (CGL or CSE) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. wikipedia.orgmdpi.com

The key metabolic precursors for endogenous cysteine synthesis are therefore methionine and serine . wikipedia.orgslideshare.net Serine provides the carbon backbone for cysteine, while homocysteine, derived from methionine, donates the essential sulfur atom. biorxiv.org The regulation of the transsulfuration pathway is critical for maintaining cysteine homeostasis and is influenced by the availability of these precursors. nih.gov

Beyond its role in protein synthesis, cysteine is a precursor for several other vital molecules, including the major intracellular antioxidant glutathione (B108866) , coenzyme A, taurine (B1682933), and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). mdpi.comnih.gov

In contrast to animals, bacteria and plants can synthesize cysteine directly from serine and a sulfide source. wikipedia.orggenome.jp This involves the conversion of serine to O-acetylserine by serine transacetylase, followed by the incorporation of sulfide by cysteine synthase to form cysteine. wikipedia.org

Interactive Data Table: Key Enzymes and Precursors in Cysteine Biosynthesis

| Role | Molecule/Enzyme | Pathway | Function |

| Precursor | Methionine | Methionine Cycle | Provides the sulfur atom for cysteine synthesis. |

| Precursor | Serine | Glycolysis/Other | Donates the carbon backbone for cysteine. biorxiv.org |

| Intermediate | Homocysteine | Methionine Cycle | Condenses with serine to form cystathionine. wikipedia.org |

| Enzyme | Cystathionine β-synthase (CBS) | Transsulfuration | Catalyzes the formation of cystathionine from homocysteine and serine. nih.gov |

| Enzyme | Cystathionine γ-lyase (CGL/CSE) | Transsulfuration | Cleaves cystathionine to produce cysteine. wikipedia.org |

Modulation of Stearoyl-CoA Desaturase-1 (SCD-1) Activity by Cysteine and Sulfur Amino Acids

Emerging research indicates that cysteine and other sulfur-containing amino acids can modulate the activity of key enzymes in lipid metabolism, including Stearoyl-CoA Desaturase-1 (SCD-1). SCD-1 is a critical enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Specifically, it catalyzes the introduction of a double bond in the delta-9 position of fatty acyl-CoAs, with its preferred substrates being palmitoyl-CoA and stearoyl-CoA, converting them to palmitoleoyl-CoA and oleoyl-CoA, respectively.

The precise mechanisms by which cysteine and its derivatives influence SCD-1 activity are still under investigation. However, it is hypothesized that the availability of cysteine can impact the cellular redox state through its role as a precursor to glutathione. Changes in the redox environment can, in turn, affect the expression and activity of various enzymes, including those involved in lipid metabolism.

Furthermore, the metabolic fates of cysteine, such as its conversion to taurine or hydrogen sulfide, may also play a role in regulating lipid homeostasis and SCD-1 function. For instance, H₂S has been shown to have various signaling roles and could potentially influence the expression or post-translational modification of SCD-1.

Nutritional and Environmental Factors Influencing Cysteine-SCD-1 Axis

The interplay between cysteine availability and SCD-1 activity is influenced by various nutritional and environmental factors. Dietary intake of methionine and cysteine is a primary determinant of intracellular cysteine levels. mdpi.com A diet deficient in these sulfur amino acids can limit the endogenous synthesis of cysteine, potentially impacting downstream processes, including the modulation of SCD-1.

Oxidative stress, induced by environmental toxins or pathological conditions, can increase the demand for cysteine to support glutathione synthesis. This increased demand could alter the availability of cysteine for other metabolic roles, thereby indirectly affecting the cysteine-SCD-1 axis.

Nutritional status, in general, has a profound impact on both cysteine metabolism and lipid homeostasis. For example, high-carbohydrate diets are known to upregulate SCD-1 expression, while polyunsaturated fatty acids can suppress its activity. The integration of signals from nutrient availability, including amino acids like cysteine, is crucial for the coordinated regulation of metabolic pathways.

Availability and Regulation of Stearic Acid and Stearoyl-CoA Pools

The availability of stearic acid and its activated form, stearoyl-CoA, is a critical factor in the synthesis of this compound and other stearoylated molecules. The cellular pools of these molecules are tightly regulated through a balance of synthesis, elongation, and utilization.

Pathways of De Novo Stearic Acid Synthesis and Elongation

Stearic acid (18:0) is a long-chain saturated fatty acid that can be obtained from the diet or synthesized de novo. The de novo synthesis of fatty acids occurs primarily in the cytoplasm and begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC).

The subsequent steps are carried out by the multifunctional enzyme fatty acid synthase (FAS). FAS catalyzes a series of condensation, reduction, and dehydration reactions, adding two-carbon units from malonyl-CoA to a growing acyl chain. The final product of FAS is typically palmitic acid (16:0).

Stearic acid is then produced through the elongation of palmitic acid. This process occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL6 is primarily responsible for the elongation of palmitoyl-CoA to stearoyl-CoA.

Homeostatic Control of Long-Chain Fatty Acyl-CoA Substrate Pools

The intracellular concentrations of long-chain fatty acyl-CoAs, including stearoyl-CoA, are maintained within a narrow range to ensure proper cellular function and prevent lipotoxicity. This homeostatic control is achieved through a complex interplay of synthesis, degradation, and partitioning into various metabolic pathways.

The activity of key enzymes in fatty acid synthesis, such as ACC and FAS, is tightly regulated by both allosteric mechanisms and transcriptional control. For example, citrate (B86180) allosterically activates ACC, while long-chain fatty acyl-CoAs provide feedback inhibition. Hormones such as insulin (B600854) and glucagon (B607659) also play a crucial role in regulating the expression of these enzymes.

Once synthesized, stearoyl-CoA can be directed towards several metabolic fates. It can be desaturated by SCD-1 to form oleoyl-CoA, a key precursor for the synthesis of triglycerides and phospholipids. Alternatively, it can be incorporated into complex lipids or used for protein acylation, such as the formation of this compound.

The partitioning of stearoyl-CoA between these pathways is influenced by the metabolic state of the cell and the relative activities of the competing enzymes. This intricate regulatory network ensures that the supply of stearic acid and stearoyl-CoA is matched to the cellular demand for these essential molecules.

Interactive Data Table: Key Molecules in Stearic Acid Metabolism

| Molecule | Type | Key Role |

| Acetyl-CoA | Precursor | Starting molecule for de novo fatty acid synthesis. |

| Malonyl-CoA | Intermediate | Donates two-carbon units during fatty acid synthesis. |

| Palmitic Acid (16:0) | Saturated Fatty Acid | Primary product of fatty acid synthase. |

| Stearic Acid (18:0) | Saturated Fatty Acid | Formed by the elongation of palmitic acid. |

| Stearoyl-CoA | Activated Fatty Acid | Substrate for SCD-1 and fatty acid elongases. |

| Oleoyl-CoA | Monounsaturated Fatty Acid | Product of SCD-1 activity on stearoyl-CoA. |

Functional Repercussions of S Stearoylation on Protein Dynamics and Cellular Physiology

Regulation of Protein Subcellular Localization and Membrane Association

The attachment of a stearoyl group acts as a hydrophobic anchor, facilitating the association of otherwise soluble proteins with cellular membranes or stabilizing the membrane interaction of transmembrane proteins. ontosight.aifrontiersin.org This modification is a key determinant of a protein's subcellular address, dictating its trafficking and ultimate localization. nih.govfrontiersin.orgresearchgate.net

For many peripheral membrane proteins, S-acylation is crucial for stable membrane binding. nih.gov Often, a dual lipidation mechanism is required for robust membrane association; for instance, an initial, weaker membrane interaction via myristoylation or prenylation allows the protein to access membrane-bound DHHC acyltransferases, which then catalyze S-acylation, leading to a more stable "kinetic trapping" at the membrane. nih.govbiorxiv.org The loss of this acylation can lead to a protein's dissociation from the membrane. nih.gov

A prime example of S-stearoylation controlling localization is the planar cell polarity (PCP) protein Vangl2. pnas.orgnih.gov Dynamic and reversible S-stearoylation is a critical regulatory mechanism for Vangl2's subcellular localization. researchgate.netpnas.org A stearoylation-deficient mutant of Vangl2 shows significantly reduced plasma membrane localization, which is essential for its function in PCP signaling. researchgate.netpnas.orgnih.gov

Mechanisms of Protein Trafficking and Vesicular Transport Modulation

S-acylation influences the movement of proteins through the secretory pathway, including their exit from the endoplasmic reticulum (ER) and transport through the Golgi apparatus. nih.govfrontiersin.orgyoutube.com For some proteins, proper folding and orientation within the ER membrane are dependent on S-acylation, and a failure to be acylated can result in the protein being retained in the ER. frontiersin.org

The sorting of proteins into transport vesicles is a highly specific process that can be modulated by S-stearoylation. nih.gov Research on Vangl2 has shown that its stearoylation status affects its interaction with components of the transport machinery. pnas.org For example, Sec24b is involved in sorting Vangl2 into COPII vesicles for trafficking from the ER to the Golgi. pnas.org A loss of stearoylation on Vangl2 was found to substantially decrease its interaction with Sec24b, suggesting that this lipid modification is crucial for the proper sorting and subsequent trafficking of the protein. pnas.org Vesicular transport is a fundamental process where vesicles bud off from one cellular compartment and fuse with another, carrying cargo proteins. nih.govnih.gov The specific targeting of these vesicles ensures the functional organization of the cell. nih.gov By influencing which proteins are packaged into these vesicles, S-stearoylation plays a role in regulating this molecular traffic. nih.govpnas.org

Role in Protein Partitioning to Lipid Rafts and Specialized Membrane Domains

Lipid rafts are specialized microdomains within cellular membranes that are enriched in cholesterol, sphingolipids, and specific proteins. frontiersin.orgwikipedia.orgbiorxiv.org These domains function as organizing centers for assembling signaling molecules and regulating their interactions. wikipedia.orgnih.govnih.gov S-acylation is a key signal for sequestering proteins into these lipid raft microdomains. nih.govnih.gov The saturated nature of the stearoyl group is thought to favor partitioning into the more ordered, tightly packed lipid environment of rafts compared to the surrounding fluid bilayer. wikipedia.orgwustl.edu

The association of S-acylated proteins with detergent-insoluble membranes, a biochemical correlate of lipid rafts, is well-documented. nih.gov This partitioning is not static; it can be dynamically regulated. For transmembrane proteins, S-acylation of cysteine residues near the transmembrane domain is a major determinant of raft affinity. frontiersin.orgmpi-cbg.de Studies on the linker for activation of T-cells (LAT) protein demonstrated that its enrichment in the raft phase is dependent on palmitoylation, a similar S-acylation process. mpi-cbg.de This suggests that the reversible nature of S-acylation can act as a dynamic switch to control a protein's presence in these signaling platforms. mpi-cbg.de The recruitment of proteins like the Fas receptor (FasR) to lipid rafts upon activation is facilitated by its S-acylation, which stabilizes the receptor oligomers and the associated signaling complex. frontiersin.org

Influence on Protein Structural Integrity and Conformational States

The covalent attachment of a large lipid group like stearate (B1226849) can directly influence a protein's three-dimensional structure. nih.govkhanacademy.org This modification can alter the local or global conformation of a protein, impacting its stability, folding, and interactions with other molecules. ontosight.ainih.govfrontiersin.org The sequence of amino acids (primary structure) determines the basic fold, but post-translational modifications introduce another layer of structural regulation. khanacademy.orgnih.gov

S-Stearoylation-Induced Conformational Changes and Their Functional Consequences

S-acylation can induce significant conformational changes in proteins. frontiersin.orgnih.govnih.govrsc.org For example, the S-acylation of the postsynaptic density protein-95 (PSD-95) has been reported to alter its conformation from a compact to a more extended state. frontiersin.org This change in shape can expose previously hidden binding sites, thereby regulating the protein's ability to interact with other proteins, such as cyclin-dependent kinase-like 5 (CDKL-5), to promote neurite growth. frontiersin.org

Dynamics of Acylation-Deacylation Cycles in Protein Function

S-stearoylation is a highly dynamic and reversible process. nih.govpnas.org The balance between the addition of the stearoyl group by acyltransferases (like ZDHHC enzymes) and its removal by acyl-protein thioesterases (APTs) or α/β hydrolase domain (ABHD) proteins creates a dynamic cycle. frontiersin.orgpnas.orgresearchgate.net This acylation-deacylation cycle allows for rapid, temporal control over protein function, akin to phosphorylation. nih.govpnas.org

The study of Vangl2 stearoylation revealed that it is a dynamic process with a half-life of approximately 1.8 hours, while the protein itself remains stable. pnas.org This cycle is primarily regulated by the acyltransferase ZDHHC9 and the deacylase APT1. pnas.orgnih.govpnas.org Such rapid cycling enables the cell to quickly modulate the localization and activity of proteins in response to stimuli. frontiersin.orgpnas.org For instance, accelerated deacylation of G-protein coupled receptors upon stimulation is a known regulatory mechanism. pnas.org This dynamic nature is fundamental to many cellular processes, and its dysregulation is linked to various diseases. nih.govresearchgate.netbohrium.com

Table 1: Research Findings on S-Stearoylation of Specific Proteins

Participation in Cellular Signal Transduction Pathways

By controlling protein localization, interactions, and conformation, S-stearoylation is deeply involved in regulating cellular signal transduction pathways. ontosight.ainih.govnih.govkhanacademy.org These pathways are the networks through which cells respond to external stimuli and internal cues, governing processes like cell growth, differentiation, and survival. ontosight.ainih.gov

The S-stearoylation of Vangl2 provides a clear example of this regulatory role. pnas.orgnih.gov Loss of Vangl2 stearoylation not only disrupts PCP signaling but also enhances the activation of oncogenic pathways, including Yes-associated protein 1 (YAP), serine-threonine kinase AKT, and extracellular signal-regulated protein kinase (ERK) signaling. researchgate.netpnas.orgnih.gov This promotes breast cancer cell growth and oncogenic transformation, highlighting a direct link between the dysregulation of a specific stearoylation event and cancer signaling. pnas.orgpnas.org

Furthermore, the localization of signaling proteins to lipid rafts, often mediated by S-acylation, is critical for the fidelity and efficiency of signal transduction. frontiersin.orgwikipedia.org By concentrating receptors and their downstream effectors, rafts facilitate kinetically favorable interactions. wikipedia.org Therefore, S-stearoylation, by targeting proteins to these platforms, can significantly impact pathways such as Wnt signaling and others mediated by growth factor receptors. nih.govreferencecitationanalysis.com The modification of the signal transducer and activator of transcription 3 (STAT3) by S-stearoylation also points to its role in pathways mediating cellular responses to interleukins and growth factors. huabio.com

Table 2: Compound Names Mentioned

S-Stearoylation in Defined Signaling Cascades (e.g., Planar Cell Polarity, Apoptosis)

Planar Cell Polarity (PCP):

Recent research has highlighted the critical role of S-stearoylation in regulating the planar cell polarity (PCP) pathway, which is essential for tissue development and morphogenesis. nih.govmdpi.com A key component of the PCP pathway, Vangl2, undergoes a reversible S-stearoylation cycle that governs its subcellular localization. nih.govpnas.org This dynamic modification is primarily regulated by the acyltransferase ZDHHC9 and the deacylase acyl-protein thioesterase 1 (APT1). nih.govpnas.org

Vangl2 Localization: The S-stearoylation of Vangl2 is crucial for its localization to the plasma membrane. pnas.orgresearchgate.net A mutant form of Vangl2 that cannot be stearoylated shows decreased plasma membrane localization, which disrupts the establishment of PCP during cell migration. nih.govpnas.org

PCP Signaling and Cancer: The loss of Vangl2 stearoylation has been shown to enhance the activation of oncogenic signaling pathways, including Yes-associated protein 1 (YAP), serine-threonine kinase AKT, and extracellular signal-regulated protein kinase (ERK). nih.govpnas.org This promotes breast cancer cell growth and oncogenic transformation, suggesting a link between fatty acid metabolism, protein stearoylation, and cancer. nih.govpnas.org

Apoptosis:

S-stearoylation is also implicated in the regulation of apoptosis, or programmed cell death. royalsocietypublishing.orgqiagen.com This process is tightly controlled by a complex network of signaling pathways, including the intrinsic and extrinsic pathways, which converge on the activation of caspases, a family of proteases that execute the cell death program. thermofisher.comcellsignal.com While direct evidence for S-stearoylation in apoptosis is emerging, the modification of key signaling proteins can influence their function and, consequently, the cell's fate.

For instance, the stearoylation of the Transferrin Receptor (TfR1) has been shown to regulate mitochondrial function, a key aspect of the intrinsic apoptotic pathway. nih.govnih.gov Stearoylation of TfR1 inhibits the activation of JNK signaling, leading to reduced ubiquitination of mitofusin, a protein that promotes mitochondrial fusion. nih.govnih.gov This ultimately enhances mitochondrial function and may protect against apoptosis. nih.govnih.gov

Crosstalk and Integration with Other Protein Post-Translational Modifications

S-stearoylation does not occur in isolation but rather engages in complex crosstalk with other post-translational modifications (PTMs), such as phosphorylation and ubiquitination. nih.govcytoskeleton.com This interplay between different PTMs provides a sophisticated mechanism for fine-tuning protein function and cellular signaling. cellsignal.com

Crosstalk with Phosphorylation:

The interplay between S-stearoylation and phosphorylation can be either synergistic or antagonistic. For example, the phosphorylation of a protein can create a binding site for an acyltransferase, thereby promoting its S-stearoylation. Conversely, S-stearoylation can alter the conformation of a protein, making it a better or worse substrate for a kinase.

In the context of the PCP pathway, the loss of Vangl2 stearoylation leads to the activation of AKT and ERK, both of which are kinases involved in phosphorylation cascades. nih.govpnas.org This suggests a complex regulatory loop where stearoylation status influences phosphorylation-dependent signaling pathways.

The adaptor protein GRB2, which is involved in receptor tyrosine kinase signaling, provides another example of this crosstalk. mdpi.com While GRB2 itself is not known to be stearoylated, its interaction with other proteins can be modulated by their lipidation status, which in turn can affect downstream phosphorylation events. mdpi.com

Crosstalk with Ubiquitination:

Ubiquitination, the attachment of ubiquitin to a protein, is another key PTM that often intersects with S-stearoylation. These two modifications can compete for the same lysine (B10760008) or cysteine residues, or one can influence the other through allosteric effects.

The stearoylation of TfR1 inhibits its ability to activate JNK signaling, which in turn leads to reduced ubiquitination of mitofusin by the E3 ubiquitin ligase HUWE1. nih.govnih.gov This demonstrates how S-stearoylation can indirectly regulate the ubiquitination of another protein, thereby impacting mitochondrial dynamics. nih.govnih.gov

In plant immunity, there is extensive evidence of crosstalk between ubiquitination and other PTMs, including phosphorylation and redox modifications. nih.gov While direct links to S-stearoylation are still being explored, the principles of PTM interplay are likely conserved. nih.gov

Functional Implications in Pathogenic Mechanisms and Host-Pathogen Interactions

S-stearoylation plays a significant role in the life cycles of various pathogens, particularly viruses, by modifying viral proteins to facilitate their interaction with host cell membranes and promote viral assembly and release. frontiersin.org

S-Stearoylation of Viral Proteins and its Role in Viral Life Cycles (e.g., Hemagglutinin)

A prime example of the importance of S-stearoylation in virology is the modification of the hemagglutinin (HA) protein of the influenza virus. frontiersin.orgasm.org HA is a viral spike protein that is essential for virus entry into host cells and for the subsequent fusion of the viral and endosomal membranes. asm.org

Site-Specific Acylation: Influenza A virus HA is acylated at three highly conserved cysteine residues. asm.orgresearchgate.net Mass spectrometry analysis has revealed a striking site-specific attachment of fatty acids: stearate is exclusively attached to the cysteine located in the transmembrane region, while palmitate is attached to the two cysteines in the cytoplasmic tail. asm.orgportlandpress.com

Role in Membrane Fusion and Assembly: The S-stearoylation of the transmembrane cysteine of HA is thought to be crucial for the fusion pore formation during viral entry. frontiersin.org The long, saturated stearoyl chain is proposed to fit into a groove within the transmembrane helix, stabilizing a conformation that is conducive to membrane fusion. frontiersin.org Furthermore, the triple acylation of HA is required for its targeting to lipid rafts, which are specialized membrane microdomains that serve as platforms for virion assembly and budding. frontiersin.org

Enzymatic Machinery: The site-specific acylation of HA suggests that at least two different host cell enzymes are responsible for attaching stearate and palmitate. asm.org While the specific ZDHHC enzymes involved in HA stearoylation have not been definitively identified, ZDHHC2, ZDHHC8, ZDHHC15, and ZDHHC20 have been implicated in the acylation of influenza A virus HA. portlandpress.com

Comparative Analysis of Fatty Acyl Chain Selectivity on Protein Function and Localization

The specific fatty acid attached to a cysteine residue can have a profound impact on the function and localization of the modified protein. pnas.org The length and saturation of the acyl chain influence the strength and nature of its interaction with cellular membranes and other proteins. nih.gov

Competitive Acylation of Cysteine Residues by Stearate and Other Fatty Acids (e.g., Palmitate, Oleate)

Recent studies have shown that different fatty acids, such as the saturated fatty acids palmitate (C16:0) and stearate (C18:0), as well as the unsaturated fatty acid oleate (B1233923) (C18:1), can compete for acylation of the same cysteine residue on a protein. nih.govresearchgate.net This competitive acylation is a widespread phenomenon that can be influenced by the cellular availability of different fatty acids. nih.govresearchgate.net

Proteome-Wide Phenomenon: A proteomic screen identified hundreds of proteins that can be acylated with either palmitate or C18-lipids, indicating that competitive acylation is a global event. nih.govresearchgate.net For proteins with multiple acylation sites, this competition occurs at each individual cysteine. nih.govresearchgate.net

Enzyme Selectivity: The selectivity of ZDHHC enzymes for different fatty acyl-CoAs is a key determinant of which fatty acid is attached to a substrate protein. pnas.org For example, ZDHHC3 and ZDHHC7, despite being highly related, exhibit marked differences in their ability to utilize stearoyl-CoA as a substrate. pnas.org The molecular basis for this selectivity lies in the amino acid composition of the enzyme's fatty acid-binding cavity. nih.govpnas.org

Functional Consequences: The differential acylation of a protein can have significant functional consequences. For instance, the relative proportion of palmitoylated versus stearoylated GNAI proteins, which are involved in signal transduction, depends on the cellular levels of these fatty acids and can regulate downstream signaling. nih.gov The longer stearoyl chain may promote stronger association with lipid rafts or induce different conformational changes compared to the shorter palmitoyl (B13399708) chain.

Interactive Data Table: Properties of S-Stearoyl Cysteine and Related Compounds

| Compound Name | Modification Site | Hydrophobicity (logP) | Biological Half-Life |

|---|---|---|---|

| This compound | Sulfur | 5.2 | 48 h |

| N-Stearoyl cysteine | Nitrogen | 4.8 | 36 h |

| Acetyl cysteine | Nitrogen | -0.7 | 6 h |

| Glutathione (B108866) | Peptide bond | -3.1 | 2 h |

This table illustrates how the position of acylation and the length of the acyl chain influence the physicochemical properties of cysteine derivatives. vulcanchem.com

Advanced Research Methodologies for Characterizing S Stearoyl Cysteine

High-Resolution Mass Spectrometry-Based Proteomics

High-resolution mass spectrometry (MS) has become an indispensable tool in proteomics for the detailed characterization of post-translational modifications, including S-stearoylation. It allows for the precise identification of modified proteins and the specific cysteine residues that are acylated.

Site-Specific Identification and Quantification of S-Stearoylation Events

The identification of specific cysteine residues undergoing S-stearoylation is critical to understanding the functional consequences of this modification. Mass spectrometry-based approaches, often coupled with enrichment strategies, enable the precise mapping of these acylation sites. By digesting S-acylated proteins and analyzing the resulting peptides, researchers can pinpoint the exact location of the stearoyl group. frontiersin.org Tandem MS (MS/MS) sequencing of these modified peptides provides definitive evidence of the modification site. nih.gov For instance, MS analysis of the influenza virus hemagglutinin revealed that stearate (B1226849) is exclusively attached to a cysteine located within the transmembrane region, while palmitate modifies cysteines in the cytoplasmic tail. nih.gov

Quantitative proteomics methods can be integrated with these identification strategies to measure changes in S-stearoylation levels under different cellular conditions. Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) can be combined with acyl-biotin exchange to quantify dynamic changes at specific S-acylation sites. whiterose.ac.uk These approaches have been instrumental in identifying hundreds of S-acylated proteins and their modification sites in various organisms and cell types. frontiersin.org

Analysis of Fatty Acyl Chain Heterogeneity on Modified Proteins

Protein S-acylation is not limited to a single type of fatty acid; a variety of acyl chains with different lengths and saturation levels can be attached to cysteine residues. portlandpress.com This heterogeneity is functionally significant, as the specific fatty acid, such as stearate versus palmitate, can influence a protein's structure, membrane localization, and interactions. nih.govfrontiersin.org

High-resolution mass spectrometry is a powerful technique for dissecting this acyl chain heterogeneity. nih.gov By analyzing intact S-acylated peptides, researchers can directly identify the attached fatty acid at a specific site. rsc.org For example, studies on the hemagglutinin protein of influenza viruses have shown that it can be modified by both palmitate and stearate, with stearate being specifically added to cysteines within the transmembrane domain. nih.govpnas.org Gas chromatography-mass spectrometry (GC-MS) can also be used to quantify the different fatty acids released from S-acylated proteins after chemical cleavage, providing a profile of the lipid diversity. nih.govrsc.org One study using this method on total platelet proteins found that stearate constituted approximately 22% of the fatty acids attached to proteins via S-acylation. nih.gov

Chemical Biology and Biochemical Approaches for S-Acylation Profiling

Chemical biology and biochemical assays provide complementary methods for studying S-stearoylation. These techniques often involve the use of chemical probes or specific enrichment strategies to isolate and identify S-acylated proteins.

Metabolic Labeling with Alkynyl Fatty Acid Probes (e.g., Alk-C18) and Click Chemistry

Metabolic labeling with fatty acid analogues containing a bioorthogonal handle, such as an alkyne group, is a widely used strategy to study S-acylation. springernature.com Cells are incubated with an alkynyl fatty acid probe, for example, 17-octadecynoic acid (Alk-C18), which mimics stearic acid. frontiersin.orgnih.gov This probe is metabolically incorporated into proteins by the cell's natural enzymatic machinery. frontiersin.orgjove.com

Following labeling, the alkyne-tagged proteins are detected using "click chemistry," a highly specific and efficient reaction between the alkyne group and an azide-containing reporter molecule, such as biotin-azide or a fluorescent azide. nih.govjove.comresearchgate.net The biotinylated proteins can then be enriched using streptavidin beads for subsequent identification by mass spectrometry. nih.govbiorxiv.org This approach allows for the profiling of newly synthesized S-acylated proteins and has been used to identify numerous substrates. frontiersin.orgnih.gov While Alk-C16 (palmitate analog) and Alk-C18 (stearate analog) have been widely used, studies have shown some overlap in the proteins they label. nih.govnih.gov

| Probe | Description | Application | Reference |

|---|---|---|---|

| Alk-C18 (17-octadecynoic acid) | An alkynyl analog of stearic acid. | Metabolically labels proteins for S-stearoylation analysis via click chemistry. | frontiersin.orgnih.gov |

| Alk-C16 (15-hexadecynoic acid) | An alkynyl analog of palmitic acid. | Used in parallel with Alk-C18 to compare protein labeling by different fatty acids. | nih.govnih.gov |

Acyl-Group Exchange Assays (e.g., Acyl-RAC, Acyl-PEG Exchange, Acyl-Biotin Exchange)

Acyl-group exchange assays are powerful biochemical methods for detecting and identifying S-acylated proteins without the need for metabolic labeling. nih.govnih.gov These techniques rely on the specific chemical properties of the thioester bond that links the fatty acid to the cysteine residue.

Acyl-Biotin Exchange (ABE): The ABE assay involves three key steps. frontiersin.orgnih.gov First, all free cysteine thiols in a protein lysate are irreversibly blocked. Second, the thioester bonds of S-acylated cysteines are selectively cleaved with hydroxylamine (B1172632). Finally, the newly exposed thiol groups are labeled with a thiol-reactive biotin (B1667282) derivative, allowing for the enrichment of formerly S-acylated proteins on streptavidin resin for subsequent analysis by mass spectrometry or immunoblotting. frontiersin.orgresearchgate.netfigshare.comraybiotech.com

Acyl-Resin Assisted Capture (Acyl-RAC): Acyl-RAC is a variation of the ABE method. frontiersin.orgnih.gov After blocking free thiols and cleaving the thioester bond with hydroxylamine, the newly revealed thiols are directly captured on a thiol-reactive resin. jove.comnih.govbiorxiv.org This method can be more streamlined than ABE as it involves fewer steps. nih.govbiorxiv.org Both ABE and Acyl-RAC have been shown to be effective, though they may capture slightly different subsets of the S-acyl-proteome. frontiersin.orgnih.gov

Acyl-PEG Exchange (APE): In the APE assay, following the hydroxylamine-mediated cleavage of the thioester bond, the nascent thiols are reacted with a maleimide-functionalized polyethylene (B3416737) glycol (mPEG-mal) tag. nih.govpnas.org This large PEG tag induces a significant mass shift in the modified protein, which can be easily detected by SDS-PAGE and western blotting. frontiersin.orgbiorxiv.org The number of PEG molecules attached can also provide information on the number of acylation sites on the protein. frontiersin.orgbiorxiv.org

| Assay | Principle | Detection Method | Reference |

|---|---|---|---|

| Acyl-Biotin Exchange (ABE) | Free thiols are blocked, thioesters are cleaved with hydroxylamine, and newly exposed thiols are biotinylated. | Streptavidin enrichment followed by mass spectrometry or immunoblotting. | frontiersin.orgnih.govraybiotech.com |

| Acyl-Resin Assisted Capture (Acyl-RAC) | Similar to ABE, but newly exposed thiols are captured directly on a thiol-reactive resin. | Elution from resin followed by mass spectrometry or immunoblotting. | frontiersin.orgnih.govbiorxiv.org |

| Acyl-PEG Exchange (APE) | Newly exposed thiols after hydroxylamine treatment are labeled with a large PEG tag. | Mobility shift on SDS-PAGE detected by immunoblotting. | nih.govpnas.orgbiorxiv.org |

In Vitro Reconstitution of S-Stearoylation Reactions with Purified Enzymes

To definitively establish the enzymatic basis of S-stearoylation, in vitro reconstitution assays are employed. nih.gov These experiments involve combining a purified substrate protein, a purified candidate enzyme (typically a DHHC acyltransferase), and an acyl-CoA donor (e.g., stearoyl-CoA) in a controlled environment. nih.gov The transfer of the stearoyl group from stearoyl-CoA to the substrate protein is then monitored, often using radiolabeled stearoyl-CoA or by subsequent analysis with methods like SDS-PAGE and autoradiography or mass spectrometry. nih.gov

These reconstitution systems are crucial for determining the substrate specificity of different DHHC enzymes and for understanding how these enzymes recognize and modify their targets. nih.gov For example, in vitro assays have been used to show that the bacterial effector protein IcsB can directly stearoylate the human protein RhoA. nih.gov Such studies are vital for dissecting the molecular mechanisms that govern the specificity of S-stearoylation.

Genetic and Molecular Manipulations for Functional Validation (e.g., Cysteine Mutagenesis)

Genetic and molecular manipulation techniques, particularly cysteine mutagenesis, are pivotal in functionally validating the role of S-stearoylation on specific proteins. These methods allow researchers to pinpoint the exact cysteine residues that undergo this post-translational modification and to observe the functional consequences of its absence.

A primary strategy involves site-directed mutagenesis , where the cysteine codon in the gene encoding the protein of interest is replaced with a codon for another amino acid, commonly alanine (B10760859) or serine. nih.gov Alanine is a small, non-reactive amino acid that is unlikely to be post-translationally modified, making it an ideal substitute to mimic a non-acylatable state. Serine, while structurally similar to cysteine, cannot form the thioester bond required for S-acylation. nih.gov The construction of a functional protein variant lacking the reactive thiol group of cysteine is a crucial first step in these investigations. nih.gov

Once these mutant proteins are generated, they can be expressed in suitable cellular systems to assess the impact of the mutation on protein function. This approach has been instrumental in understanding the significance of S-stearoylation for a variety of proteins.

For instance, studies on the human transferrin receptor 1 (TFR1) have utilized cysteine mutagenesis to reveal the critical role of S-stearoylation. frontiersin.orgportlandpress.com By mutating the juxtamembrane cysteine residue(s), researchers demonstrated that S-stearoylation of TFR1 is a key factor in a signaling cascade that controls mitochondrial morphology and function. frontiersin.orgportlandpress.com The stearoylation-deficient TFR1 mutant was unable to activate the JNK signaling pathway, which ultimately affects mitochondrial fusion. portlandpress.com This highlights a specific regulatory role for stearate modification that is independent of TFR1's canonical function in iron transport. portlandpress.com

Similarly, research on the planar cell polarity (PCP) protein Vangl2 has employed cysteine mutagenesis to show that a dynamic and reversible S-stearoylation cycle is crucial for its proper subcellular localization. pnas.org A stearoylation-deficient mutant of Vangl2 exhibited decreased plasma membrane localization, leading to disruptions in the establishment of planar cell polarity during cell migration. pnas.org

The functional consequences of abolishing S-stearoylation through cysteine mutagenesis are diverse and protein-specific, as illustrated in the table below.

| Protein | Mutagenesis Strategy | Key Findings on Functional Consequences | References |

| Transferrin Receptor 1 (TFR1) | Mutation of juxtamembrane cysteine(s) | Impaired activation of the JNK signaling pathway, leading to altered mitochondrial morphology and function. | frontiersin.orgportlandpress.com |

| Vangl2 | Creation of a stearoylation-deficient mutant | Reduced localization to the plasma membrane, disrupting planar cell polarity establishment during cell migration. | pnas.org |

| Influenza A Virus Hemagglutinin (HA) | Mutagenesis of transmembrane cysteine | The stearoyl chain accommodates into a groove formed by amino acids of the transmembrane helix, facilitating its fitting into membrane rafts. | frontiersin.org |

These examples underscore the power of genetic and molecular manipulations in dissecting the precise functional roles of S-stearoylation. By ablating the site of modification, researchers can directly attribute observed phenotypic or functional changes to the absence of this specific lipid modification, thereby validating its importance in cellular processes.

Comparative Perspectives: S Stearoylation Within the Spectrum of Cysteine Post Translational Modifications

Distinctions and Overlaps with Other S-Acylations (e.g., Palmitoylation, Myristoylation)

S-acylation is a crucial post-translational modification that involves the attachment of a fatty acid to a cysteine residue via a thioester bond. uniprot.org While often used interchangeably with S-palmitoylation due to the prevalence of palmitic acid (C16:0) as the attached lipid, S-acylation encompasses the addition of various fatty acids with different chain lengths and saturation levels. tandfonline.comrsc.org S-stearoylation, the covalent attachment of stearic acid (C18:0), falls within this category and contributes to the diversity and functional specificity of protein lipidation. nih.govfrontiersin.org

The primary distinction between different types of S-acylation lies in the specific fatty acyl-CoA donor utilized by the protein S-acyltransferases (PATs), typically members of the DHHC (Asp-His-His-Cys) family. tandfonline.commdpi.com While palmitoyl-CoA is the most common substrate, studies have shown that proteins can also be modified with stearoyl-CoA (C18:0), oleoyl-CoA (C18:1), and others. tandfonline.comfrontiersin.org This selectivity is not solely dependent on the cellular abundance of the acyl-CoA but also on the preference of the specific DHHC enzyme. tandfonline.com For instance, some DHHC enzymes exhibit a broader range of acyl-CoA tolerance, while others are more selective. royalsocietypublishing.org In human platelets, while the majority of S-acylated proteins are linked to palmitate (C16:0), a significant portion is bound to stearate (B1226849) (C18:0) or oleate (B1233923) (C18:1). tandfonline.com

In contrast to S-acylations like stearoylation and palmitoylation, N-myristoylation represents a different class of protein lipidation. Key differences include:

Amino Acid Target: S-acylation occurs on the thiol group of a cysteine residue, whereas N-myristoylation involves the attachment of myristate (C14:0) to the alpha-amino group of an N-terminal glycine. uniprot.orgresearchgate.net

Chemical Bond: S-acylation forms a thioester linkage, which is labile and readily reversible. nih.govwikipedia.org N-myristoylation, however, forms a stable, irreversible amide bond. uniprot.org

Reversibility: The reversibility of S-acylation, including S-stearoylation, allows for dynamic regulation of protein function, localization, and stability through cycles of acylation and deacylation catalyzed by PATs and acyl-protein thioesterases (APTs), respectively. tandfonline.comwikipedia.org N-myristoylation is generally considered a permanent, co-translational modification. uniprot.org

Functional Pairing: N-myristoylation often acts in concert with S-acylation (a process known as dual lipidation) to provide stable membrane anchoring for peripheral proteins. nih.gov The initial, weaker membrane interaction is mediated by myristoylation, which then facilitates the subsequent, stabilizing S-acylation by membrane-bound DHHC enzymes. frontiersin.orgnih.gov

| Feature | S-Stearoylation | S-Palmitoylation | N-Myristoylation |

|---|---|---|---|

| Lipid Moiety | Stearic Acid (C18:0) | Palmitic Acid (C16:0) | Myristic Acid (C14:0) |

| Amino Acid Target | Cysteine | Cysteine | N-terminal Glycine |

| Chemical Linkage | Thioester | Thioester | Amide |

| Reversibility | Reversible | Reversible | Irreversible |

| Enzymes (Addition) | DHHC-PATs | DHHC-PATs | N-Myristoyltransferases (NMTs) |

| Enzymes (Removal) | Acyl-Protein Thioesterases (APTs) | Acyl-Protein Thioesterases (APTs) | N/A |

| Timing | Post-translational | Post-translational | Co-translational |

Interplay with Redox-Sensitive Cysteine Modifications (e.g., S-Nitrosylation, S-Glutathionylation)

The thiol group of cysteine is a hub for a variety of post-translational modifications (PTMs), making it a critical site for cellular regulation. oup.comnih.gov Besides S-acylation, cysteine residues are targets for several redox-sensitive modifications, including S-nitrosylation (the addition of a nitric oxide group) and S-glutathionylation (the formation of a disulfide bond with glutathione). oup.comfrontiersin.org A significant aspect of this regulation is the interplay and competition between these different modifications for the same cysteine residue.

S-acylation and S-nitrosylation can exhibit a mutually exclusive or competitive relationship. oup.com The modification of a specific cysteine thiol by one group can physically prevent its modification by another. For example, studies on the postsynaptic density protein PSD-95 have shown that S-nitrosylation of cysteine residues Cys3 and Cys5 decreases their subsequent S-palmitoylation. nih.gov This reciprocal regulation provides a sophisticated mechanism for controlling protein function; neuronal stimulation can lead to S-nitrosylation, which blocks re-acylation and alters the protein's clustering at the synapse. oup.comnih.gov This competitive interplay has also been observed for other proteins, where the presence of nitric oxide donors reduces the level of S-acylation. nih.gov This suggests that S-stearoylation could be similarly regulated by the redox state of the cell and the local concentration of nitric oxide.

Similarly, a crosstalk exists between S-acylation and S-glutathionylation. S-glutathionylation is the reversible addition of the antioxidant glutathione (B108866) to a cysteine thiol, often in response to oxidative stress. frontiersin.orgmdpi.com This modification can protect the cysteine from irreversible oxidation. mdpi.com It has been reported that S-glutathionylation of H-Ras can prevent its S-acylation under conditions of metabolic stress. tandfonline.com This indicates that under high oxidative stress, S-glutathionylation might take precedence over S-acylation to protect critical cysteine residues, thereby altering the protein's localization and signaling functions. mdpi.com The interplay between these modifications creates a complex regulatory network where the functional state of a protein can be finely tuned in response to diverse physiological signals, including metabolic and oxidative stress. tandfonline.comnih.gov

| Modification | Description | Interplay with S-Acylation (including S-Stearoylation) | Example Protein |

|---|---|---|---|

| S-Nitrosylation | Covalent attachment of a nitric oxide (NO) group to a cysteine thiol. mdpi.com | Often competitive; S-nitrosylation can decrease S-acylation and vice versa. oup.comnih.gov Regulates protein localization and function. | PSD-95, SNAP-25 nih.govplos.org |

| S-Glutathionylation | Formation of a mixed disulfide bond between a cysteine thiol and glutathione (GSH). frontiersin.org | Can prevent S-acylation, particularly under metabolic or oxidative stress. tandfonline.com Acts as a protective mechanism against irreversible oxidation. mdpi.com | H-Ras tandfonline.com |

| S-Sulfenylation | Oxidation of a cysteine thiol to a sulfenic acid (-SOH). mdpi.com | As a primary oxidation product, it can be a precursor to other modifications like S-glutathionylation, potentially competing with S-acylation. oup.commdpi.com | General (intermediate redox state) frontiersin.org |

Evolutionary Conservation of Cysteine Residues Undergoing S-Stearoylation

Cysteine is one of the least abundant amino acids in the proteome, yet it is often located in functionally and structurally critical regions of proteins. mdpi.comoup.com Consequently, cysteine residues, particularly those subject to functionally important PTMs like S-acylation, are often highly conserved throughout evolution. oup.com The evolutionary conservation of a specific amino acid site reflects the purifying selection acting upon it, indicating its importance for the protein's structure or function. tau.ac.ilmdpi.com

While specific large-scale studies on the conservation of S-stearoylation sites are limited, the broader analysis of S-acylation sites reveals a strong pattern of conservation. S-acylation is a highly conserved process, regulated by enzyme families that are themselves conserved from yeast to humans. nih.govfrontiersin.org The cysteine residues that serve as acceptor sites for fatty acids are frequently conserved across orthologous proteins in different species, from viruses to mammals. mdpi.complos.org For example, the acylated cysteine residues in the spike proteins of coronaviruses and the hemagglutinin of influenza viruses are highly conserved, highlighting the essential role of this modification for viral replication. mdpi.com Similarly, many human proteins involved in signaling and trafficking possess S-acylation sites that are conserved in their vertebrate orthologs. plos.orgbiorxiv.org

The conservation of these cysteine residues suggests that their modification is not a random event but a crucial regulatory mechanism that has been maintained over evolutionary time. nih.gov The specific location of the cysteine within the protein sequence and its local environment are critical for its recognition by DHHC acyltransferases. biorxiv.org The degree of conservation can be computationally assessed using tools like ConSurf, which calculates an evolutionary conservation score for each amino acid in a protein based on a multiple sequence alignment of its homologs. tau.ac.il Highly conserved sites are those that have evolved slowly, suggesting they are indispensable for the protein's biological role. tau.ac.il Given that S-stearoylation is a subset of S-acylation catalyzed by the same family of enzymes, it is highly probable that cysteine residues specifically targeted for S-stearoylation are also subject to this evolutionary pressure and exhibit a high degree of conservation.

Future Directions and Unexplored Avenues in S Stearoyl Cysteine Research

Identification and Functional Characterization of Dedicated Stearoyl-Specific Acyltransferases and Deacylases

The enzymatic machinery that governs S-stearoylation is largely uncharacterized. Identifying the specific acyltransferases that attach stearate (B1226849) and the deacylases that remove it is a crucial step toward understanding the regulation of this modification.

The Search for Stearoyl-Acyltransferases (SATs):

While a family of DHHC domain-containing S-acyltransferases is known to mediate S-acylation, the substrate specificity of most of these enzymes is not well-defined. nih.gov It is plausible that specific DHHC enzymes exhibit a preference for stearoyl-CoA. Future research will involve systematic screening of the DHHC enzyme family for stearoyltransferase activity. This could be achieved through in vitro enzymatic assays using stearoyl-CoA and candidate protein substrates. Additionally, genetic screening approaches in cell culture or model organisms could identify the enzymes responsible for the S-stearoylation of specific proteins. The study of sterol acyltransferases, which catalyze the esterification of sterols with fatty acids, may provide insights into the mechanisms of acyl chain specificity. frontiersin.orgnih.govresearchgate.net

Identifying Stearoyl-Cysteine Deacylases:

The reversibility of S-acylation implies the existence of deacylating enzymes. nih.gov While some acyl-protein thioesterases (APTs) have been identified, their specificity for different acyl chains is not fully understood. Identifying deacylases that preferentially cleave S-stearoyl cysteine is a key objective. Activity-based protein profiling with probes that mimic the this compound linkage could be a powerful tool for identifying these enzymes.

Functional Characterization:

Once candidate stearoyl-specific acyltransferases and deacylases are identified, their functional characterization will be paramount. This will involve studying their subcellular localization, expression patterns, and the physiological consequences of their depletion or overexpression. Understanding the regulation of these enzymes will provide critical insights into how S-stearoylation is controlled in response to different cellular signals and environmental cues. For instance, stearoyl-CoA desaturase (SCD) is a key enzyme in the biosynthesis of monounsaturated fatty acids and its activity is highly regulated. researchgate.netnih.govnih.gov Investigating potential links between SCD activity and S-stearoylation levels could be a fruitful area of research.

Development of Chemical Probes and Modulators for S-Stearoylation Pathways

The development of chemical tools is essential for the detailed study and manipulation of S-stearoylation in living systems. mskcc.org These tools include probes for visualizing the modification and modulators for altering the activity of the responsible enzymes.

Chemical Probes for Imaging S-Stearoylation:

Fluorescently tagged or bioorthogonally labeled stearic acid analogs can be used to visualize S-stearoylated proteins in cells and tissues. nih.gov These probes can be metabolically incorporated into proteins, allowing for their detection via fluorescence microscopy or affinity purification followed by proteomic analysis. The development of "turn-on" probes that become fluorescent only upon enzymatic cleavage of the thioester bond could provide a means to measure deacylase activity in real-time. researchgate.net

Inhibitors and Activators of Stearoyl-Acyltransferases and Deacylases:

Small molecule inhibitors and activators are invaluable for dissecting the functional roles of enzymes. High-throughput screening of chemical libraries can be used to identify compounds that selectively inhibit or activate the yet-to-be-discovered stearoyl-specific acyltransferases and deacylases. The development of such modulators would allow researchers to acutely perturb S-stearoylation levels and observe the downstream cellular effects, providing a powerful approach to elucidate the function of this modification in various biological processes.

Interactive Table: Chemical Tools for Studying S-Acylation

| Tool Type | Description | Application |

|---|---|---|

| Metabolic Probes | Fatty acid analogs with reporter tags (e.g., fluorescent dyes, biotin) or bioorthogonal handles (e.g., alkynes, azides). nih.gov | In vivo labeling and visualization of acylated proteins. |

| Activity-Based Probes | Reactive molecules that covalently bind to the active site of enzymes. | Identification and profiling of active acyltransferases and deacylases. |

| Small Molecule Modulators | Inhibitors or activators that specifically target the enzymes of S-acylation pathways. | Functional studies to understand the physiological roles of S-acylation. |

Q & A

Q. How can computational modeling predict this compound’s interactions with off-target proteins?

- Answer : Use molecular docking (AutoDock, Schrödinger) to screen against protein databases (PDB). Validate predictions with in vitro binding assays (SPR, ITC). Apply machine learning models trained on lipidated compound datasets to improve specificity predictions .

Methodological Tables

Q. Table 1: Key Parameters for Reproducible Synthesis of this compound

| Parameter | Recommended Method | Validation Technique | Reference |

|---|---|---|---|

| Stearic acid purity | ≥99% (GC-MS verified) | GC-MS | |

| Coupling reagent | DCC/DMAP in anhydrous DMF | TLC monitoring | |

| Purification | Column chromatography (SiO₂) | HPLC-UV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.